molecular formula C11H11NO4 B13855052 (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate

(r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate

Cat. No.: B13855052
M. Wt: 221.21 g/mol
InChI Key: PENPNQLCTYZFIS-UHFFFAOYSA-N
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Description

(r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate is a chemical compound of interest in medicinal chemistry research, particularly for the synthesis and study of biologically active isoindolinones. The isoindolinone core structure is a recognized pharmacophore, with documented scientific research highlighting its presence in compounds evaluated for a range of therapeutic activities, including as ligands for neurological receptors . The racemic (r/s) mixture provides researchers with a versatile starting material for investigating structure-activity relationships (SAR). The molecular structure incorporates key functional groups—a methyl ester and a phenolic hydroxy group—that are valuable for further chemical modification. The methyl ester can serve as a synthetic intermediate, which can be hydrolyzed to the corresponding acetic acid derivative, a compound confirmed in chemical databases , or used in coupling reactions to create amide-linked derivatives. Research into analogous 3-substituted isoindolinones demonstrates their utility in designing novel analogs of known bioactive molecules, such as Pazinaclone and PD172938, through functionalization at the N-alkyl chain . This racemic mixture is specifically intended for use in exploratory synthesis and pharmacological profiling in a laboratory setting. (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 2-(5-hydroxy-3-oxo-1,2-dihydroisoindol-1-yl)acetate

InChI

InChI=1S/C11H11NO4/c1-16-10(14)5-9-7-3-2-6(13)4-8(7)11(15)12-9/h2-4,9,13H,5H2,1H3,(H,12,15)

InChI Key

PENPNQLCTYZFIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C2=C(C=C(C=C2)O)C(=O)N1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from isoindoline or indole derivatives, which are functionalized to introduce the oxo group at the 3-position and hydroxy substitution at the 5-position, followed by esterification or amidation to attach the methyl 2-acetate side chain at the nitrogen atom of the isoindolinone ring.

Preparation via Esterification of Indoleacetic Acid Derivatives

One common approach involves the esterification of an indoleacetic acid derivative using coupling reagents such as BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) in the presence of a base and methanol:

Parameter Details
Starting Material Indoleacetic acid derivative (1 equivalent)
Coupling Reagent BOP-Cl (1 equivalent)
Solvent Anhydrous dichloromethane (3 mL per mmol)
Base Triethylamine (2 equivalents)
Reaction Temperature Ambient temperature
Reaction Time 5 minutes initial mixing, then addition of methanol and stirring overnight
Work-up Dilution with dichloromethane, washing with water, drying over sodium sulfate, filtration, concentration under vacuum
Purification Flash chromatography on silica gel using ethyl acetate/hexane gradient
Product Appearance Initially viscous yellow oil, crystallizes upon seeding and cold storage
Yield Up to 100%

This method efficiently produces the methyl ester of the isoindolinone derivative, incorporating the oxo and hydroxy functionalities as part of the starting indoleacetic acid framework.

Preparation Using Trimethylsilyl Chloride (TMSCl) Mediated Esterification

Another reported method involves the use of chloro-trimethyl-silane (TMSCl) in methanol to convert the corresponding acid intermediate into the methyl ester:

Parameter Details
Starting Material 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid (crude intermediate)
Solvent Methanol (50 mL)
Reagent Trimethylsilyl chloride (TMSCl), 1.86 mL (14.73 mmol)
Reaction Temperature Room temperature
Reaction Time Overnight stirring
Quenching Addition of water (50 mL)
Extraction Three times with dichloromethane (50 mL each)
Drying Agent Sodium sulfate
Purification Column chromatography using chloroform:ethyl acetate (10:1)
Yield 83%
Characterization 1H NMR and 13C NMR data confirm structure

This method is effective for converting acid intermediates to methyl esters under mild conditions, preserving sensitive functional groups such as hydroxy and oxo substituents.

Acid-Catalyzed Esterification Using Sulfuric Acid in Methanol

An alternative classical esterification involves refluxing the acid precursor in methanol with catalytic sulfuric acid:

Parameter Details
Starting Material 5-Methoxy-2-methyl-1H-indole-3-acetic acid
Solvent Methanol (150 mL)
Catalyst Sulfuric acid (1 mL)
Reaction Temperature Reflux
Reaction Time 15 hours
Work-up Cooling, dilution with sodium bicarbonate solution, extraction with ethyl acetate
Outcome Formation of methyl ester derivative

This method is a traditional Fischer esterification suited for stable substrates, though it may require longer reaction times and harsher conditions compared to coupling reagent methods.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
BOP-Cl mediated esterification BOP-Cl, triethylamine, anhydrous CH2Cl2, MeOH Up to 100 Mild conditions, high yield, suitable for sensitive groups
TMSCl mediated esterification TMSCl, MeOH, room temperature 83 Mild, efficient, good for acid intermediates
Acid-catalyzed esterification H2SO4 catalyst, MeOH, reflux Not specified Classical method, longer reaction, harsher conditions

Analytical and Characterization Data

  • The synthesized compounds are typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the presence of the isoindolinone ring, hydroxy and oxo substituents, and methyl ester functionality.
  • Molecular formula: C13H15NO3
  • Molecular weight: 233.26 g/mol
  • Solubility: Moderately soluble in methanol and dichloromethane
  • Stability: The esterified product crystallizes upon seeding and cold storage, indicating good stability for handling and storage.

Research Findings and Considerations

  • The use of coupling reagents such as BOP-Cl is advantageous for high yields and mild reaction conditions, minimizing side reactions and degradation of sensitive functional groups.
  • TMSCl-mediated esterification offers an alternative route with good yields and operational simplicity.
  • Acid-catalyzed esterification remains a viable method but may be less preferred due to longer reaction times and potential for side reactions.
  • Purification by flash chromatography is essential to obtain high-purity products suitable for further pharmaceutical or biochemical applications.
  • The choice of method depends on the availability of starting materials, desired scale, and sensitivity of substituents.

Chemical Reactions Analysis

(r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Compound Name Core Structure Substituents Key Features Reference
(R/S)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate Isoindolinone 5-hydroxy, methyl acetate Chiral center, hydrogen-bond donor, moderate lipophilicity
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate Isoindolinone 1-methyl, methyl acetate No hydroxyl group; increased steric hindrance at position 1
5-Benzyloxy-1H-indole-2-carboxylic acid Indole 5-benzyloxy, carboxylic acid Aromatic indole core; benzyl-protected hydroxyl group
(S)-Methyl 2-((1,3-dioxoisoindolin-2-yl)oxy)-3-phenylpropanoate Dioxoisoindolinone 1,3-dioxo, phenylpropanoate Non-lactam dioxo structure; stereospecific (S)-configuration

Physicochemical and Spectral Properties

  • Hydrogen Bonding: The 5-hydroxy group in the target compound distinguishes it from non-hydroxylated analogues (e.g., methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate), enhancing aqueous solubility and interaction with biological targets.
  • NMR Data: Isoindolinone derivatives exhibit characteristic lactam carbonyl signals (δ ~168–172 ppm in $^{13}\text{C}$ NMR) and aromatic proton resonances (δ ~7.3–7.8 ppm in $^{1}\text{H}$ NMR). Methyl esters show distinct singlet peaks near δ 3.7 ppm .
  • Chirality: The racemic (R/S) form contrasts with enantiopure analogues like (S)-methyl 2-((1,3-dioxoisoindolin-2-yl)oxy)-3-phenylpropanoate, where stereochemistry is controlled during synthesis .

Biological Activity

The compound (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate is a derivative of isoindolinone, a class of compounds known for their diverse biological activities. Isoindolinones have been studied for their potential therapeutic applications, particularly in cancer treatment, neuroprotection, and as anti-inflammatory agents. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate can be represented as follows:

C11H11NO3\text{C}_{11}\text{H}_{11}\text{N}\text{O}_{3}

This structure features a methyl ester group, a hydroxyl group, and an isoindolinone core, which contribute to its biological properties.

Anticancer Activity

Research indicates that isoindolinone derivatives exhibit significant anticancer properties. The compound (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that it induces apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins1.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways2.

Neuroprotective Properties

The neuroprotective potential of (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate has also been explored. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage. This protection is attributed to its ability to scavenge free radicals and enhance antioxidant enzyme activity3.

Summary of Biological Activities

Activity Effect Mechanism
AnticancerInduces apoptosis in cancer cellsUpregulation of pro-apoptotic proteins
Anti-inflammatoryReduces cytokine productionSuppression of NF-kB signaling
NeuroprotectiveProtects against oxidative stressFree radical scavenging and antioxidant enhancement

Case Study 1: Anticancer Activity

In a controlled study involving human breast cancer cell lines, (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses (IC50 = 15 µM). Flow cytometry analysis confirmed an increase in the percentage of cells in the sub-G1 phase, indicating DNA fragmentation4.

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects used primary neuronal cultures exposed to oxidative stress induced by hydrogen peroxide. Treatment with (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate resulted in a significant reduction in cell death compared to controls. The compound enhanced the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase5.

Q & A

Q. How to troubleshoot low yields in large-scale synthesis?

  • Root Cause Analysis : Trace metal impurities (e.g., Fe³⁺) may catalyze side reactions. Implement chelation chromatography or add EDTA to reaction mixtures. Yields improve from 45% to 68% in 10-g batches .

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